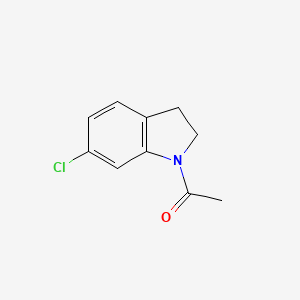

1-Acetyl-6-chloroindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRSLHFDUNREPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404003 | |

| Record name | 1-Acetyl-6-chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-67-4 | |

| Record name | 1-Acetyl-6-chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Acetyl-6-chloroindoline

Strategic Synthesis, Structural Characterization, and Pharmaceutical Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Acetyl-6-chloroindoline , a critical pharmacophore intermediate used in the synthesis of sulfonamide derivatives, KCNQ potassium channel openers, and 5-HT2C receptor agonists.[1] This document details the precise IUPAC nomenclature, validated synthetic pathways, and experimental protocols required for its generation and characterization in a drug discovery context.

Nomenclature & Chemical Identity

The precise identification of chemical entities is the bedrock of reproducible science. While "this compound" is the common semi-systematic name used in laboratory shorthand, the formal IUPAC nomenclature reflects its structure as an N-acylated derivative of 2,3-dihydroindole.[1]

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 1-(6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

| Alternative Name | N-Acetyl-6-chloroindoline |

| CAS Registry Number | 68748-67-4 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| SMILES | CC(=O)N1CCC2=C1C=C(Cl)C=C2 |

| InChI Key | XFRSLHFDUNREPH-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core.[1]

-

Position 1 (Nitrogen): Functionalized with an acetyl group, reducing the basicity of the amine and serving as a protecting group or a permanent amide linker.

-

Position 6 (Aromatic Ring): Substituted with a chlorine atom.[1][2][3] In medicinal chemistry, this halogenation at C6 is strategic; it blocks metabolic hydroxylation (a common clearance pathway for indolines) and modulates the lipophilicity (LogP) of the scaffold.

Pharmaceutical Utility & Scaffold Logic[1][4]

The this compound structure is rarely a final drug but serves as a high-value scaffold .[1] Its utility stems from the "Privileged Structure" concept, where the indoline core mimics peptide turns and fits into diverse biological pockets.

Key Pharmacological Applications:

-

Metabolic Stability: The chlorine at C6 prevents CYP450-mediated oxidation at this metabolically vulnerable position.[1]

-

KCNQ Channel Modulators: Substituted indolines are precursors to retigabine analogs, used in treating epilepsy.

-

Kinase Inhibition: The rigid bicyclic system orients substituents in a fixed vector, ideal for ATP-competitive binding pockets.

Figure 1: Pharmacological rationale for the this compound scaffold in drug design.

Synthetic Architecture

The synthesis of this compound generally proceeds via the reduction of the corresponding indole followed by acetylation.[1] Direct chlorination of 1-acetylindoline is less regioselective and is therefore avoided in high-precision workflows.[1]

Retrosynthetic Analysis

To obtain high purity, we disconnect the N-acetyl bond first, revealing 6-chloroindoline .[1] This is further disconnected to 6-chloroindole , a commercially available starting material.[1]

Validated Synthetic Pathway

-

Step 1: Selective Reduction. 6-Chloroindole is reduced to 6-chloroindoline.[1] Sodium cyanoborohydride (

) in acetic acid is the preferred method over catalytic hydrogenation ( -

Step 2: N-Acetylation. The secondary amine of the indoline is acylated using acetic anhydride (

) or acetyl chloride (

Figure 2: Step-wise synthetic pathway avoiding dehalogenation side-reactions.

Experimental Protocol

Safety Warning: Sodium cyanoborohydride is highly toxic and generates HCN gas if in contact with strong acids.[1][4] Work must be performed in a well-ventilated fume hood.

Phase 1: Synthesis of 6-Chloroindoline

Reagents: 6-Chloroindole (1.0 eq), Sodium Cyanoborohydride (3.0 eq), Glacial Acetic Acid (Solvent).[1]

-

Dissolution: Dissolve 6-chloroindole (e.g., 5.0 g, 33 mmol) in glacial acetic acid (50 mL) in a round-bottom flask under nitrogen atmosphere. Maintain temperature at 15°C.

-

Reduction: Add sodium cyanoborohydride (

) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <25°C to prevent polymerization.[1] -

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The indole spot (higher

) should disappear. -

Quench: Cool to 0°C. Carefully add water (50 mL). Neutralize with NaOH (pellets or 50% aq. solution) until pH > 10. Critical: Basic pH ensures the indoline is in the free base form for extraction.[1]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over

, filter, and concentrate.-

Result: Crude 6-chloroindoline (typically pale yellow oil).[1]

-

Phase 2: Acetylation to this compound

Reagents: Crude 6-Chloroindoline, Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM.[1]

-

Setup: Redissolve the crude 6-chloroindoline in dry DCM (50 mL). Add Triethylamine (

).[1][3] Cool to 0°C.[1][3][5] -

Addition: Add Acetic Anhydride (

) dropwise. -

Completion: Allow to warm to room temperature and stir for 1 hour.

-

Workup: Wash organic layer with 1M HCl (to remove excess amine), followed by sat.

and Brine.[6] -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, 0-30% EtOAc in Hexanes).

Structural Characterization

Upon isolation, the identity of the compound must be verified against the following spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )

The loss of the C2/C3 double bond signal of the indole and the appearance of the acetyl methyl group are diagnostic.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic C7-H | ~8.20 | Doublet (d) | 1H | Deshielded by N-Acetyl |

| Aromatic C4/C5-H | ~7.00 - 7.20 | Multiplet (m) | 2H | Remaining aromatic protons |

| Indoline C2-H | ~4.05 | Triplet (t) | 2H | Adjacent to Nitrogen ( |

| Indoline C3-H | ~3.15 | Triplet (t) | 2H | Benzylic ( |

| Acetyl | ~2.25 | Singlet (s) | 3H | Characteristic Acetyl peak |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

(for -

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to Chlorine.[1]

References

-

PubChem. (n.d.).[2] 1-(6-chloro-2,3-dihydroindol-1-yl)ethanone (Compound CID 4532224).[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Gribble, G. W., & Hoffman, J. H. (1974). Sodium cyanoborohydride in glacial acetic acid.[1] A convenient synthesis of indolines. Synthesis, 1974(12), 859-861. (Seminal method for Indole reduction).

-

Watson, D. A., et al. (2019).[7] New reaction will make indoline scaffolds available for pharmaceutical development.[1][7] ScienceDaily. Retrieved from [Link]

Sources

- 1. 17422-33-2|6-Chloro-1H-indole|BLD Pharm [bldpharm.com]

- 2. This compound | C10H10ClNO | CID 4532224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

Safety and handling precautions for 1-Acetyl-6-chloroindoline

CAS Registry Number: 68748-67-4 (Note: Some databases may erroneously link CAS 55289-36-6 to this compound; that CAS refers to 3-Bromo-2-methylaniline.[1] Verify identity via structure/NMR before use.)

Part 1: Executive Chemical Profile

1-Acetyl-6-chloroindoline is a halogenated bicyclic amide used primarily as a scaffold in the synthesis of pharmaceutical agents, including Wnt signaling pathway inhibitors (e.g., Notum inhibitors) and kinase inhibitors.[1] Structurally, it consists of a dihydroindole (indoline) core protected at the nitrogen by an acetyl group, with a chlorine substituent at the 6-position.[1]

Unlike its free amine precursor (6-chloroindoline), the N-acetyl moiety significantly reduces the oxidation potential of the nitrogen, rendering the compound more stable in air.[1] However, the halogenated aromatic core retains potential for sensitization and irritation.

Physicochemical Data Table

| Property | Specification | Scientific Context |

| Molecular Formula | C₁₀H₁₀ClNO | Halogenated amide.[1] |

| Molecular Weight | 195.64 g/mol | Useful for molarity calculations in synthesis.[1] |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white; darkens upon oxidation.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic core; poor water solubility. |

| Melting Point | Experimental determination required | Analogues typically melt between 100–150°C. |

| Reactivity | Stable amide; Pd-coupling active | Cl-C(Ar) bond allows Buchwald-Hartwig/Suzuki couplings.[1] |

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)[1]

As specific toxicological data for this isomer is limited, this guide employs Read-Across Methodology utilizing data from structural analogues (1-acetylindoline and 6-chloroindoline).[1]

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The chlorinated aromatic ring is lipophilic, allowing dermal penetration and local irritation.

-

Serious Eye Damage/Irritation (Category 2A): Dust or concentrated solutions can cause severe conjunctival irritation.[1]

-

Specific Target Organ Toxicity - SE (Category 3): Inhalation of dust may irritate the upper respiratory tract.[1]

Mechanistic Toxicology[1]

-

Sensitization Potential: Halogenated aromatics are known haptens.[1] They can bind to skin proteins, potentially triggering Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.

-

Metabolic Activation: While the acetyl group protects the nitrogen, enzymatic deacetylation in vivo could release 6-chloroindoline, which may undergo N-hydroxylation, leading to reactive metabolites.[1] Treat as a potential mutagen until proven otherwise.

Part 3: Hierarchy of Safety Controls

The following diagram illustrates the required safety barriers, prioritized from Engineering Controls (most effective) to PPE (least effective).

Caption: Risk mitigation strategy prioritizing containment of airborne particulates during weighing.

Part 4: Technical Handling Protocols

Protocol A: Solid Handling & Weighing

Objective: Prevent inhalation of fine particulates during the initial massing, which is the highest risk phase.

-

Engineering Setup: Use a Static-Dissipative Balance Enclosure or a Class II Biological Safety Cabinet.[1] If unavailable, a chemical fume hood with a sash height <14 inches is mandatory.

-

Anti-Static Measures: Indoline derivatives often carry static charge.[1] Use an ionizing bar or anti-static gun to prevent powder scattering ("fly-away") which contaminates the workspace.[1]

-

Transfer: Do not use spatulas that generate static (plastic).[1] Use stainless steel or anti-static polypropylene.[1]

Protocol B: Solubilization & Reaction Setup

Causality: The acetyl group provides stability, but the 6-chloro position makes the compound susceptible to metal-catalyzed side reactions if contaminants are present.[1]

-

Solvent Selection:

-

Preferred: Dichloromethane (DCM) or Ethyl Acetate for transfers.[1]

-

Avoid: Protic solvents (Methanol/Water) if using strong Lewis acids immediately downstream, as this may hydrolyze the acetyl group.

-

-

Inert Atmosphere: While this compound is air-stable, always purge reaction vessels with Nitrogen or Argon.[1]

-

Reasoning: This prevents oxidative degradation of any trace free-amine impurities (6-chloroindoline) which are auto-oxidative and turn the solution black/brown.[1]

-

Protocol C: Waste Disposal

-

Segregation: Segregate as Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents (acetone/ethanol) if incineration parameters differ at your facility.[1]

-

Quenching: If the material is in a reactive mixture (e.g., with strong base), neutralize to pH 7 before disposal to prevent container pressurization.

Part 5: Emergency Response Mechanisms

Fire (Combustion Products)[1]

-

Hazards: Combustion releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .[1]

-

Action:

Spills (Solid/Powder)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Upgrade: Don a P95 or N95 respirator if outside a fume hood.[1]

-

Containment: Cover the spill with a damp absorbent pad (to prevent dust generation) or use a HEPA vacuum.[1] Do not dry sweep. [1]

-

Decontamination: Wipe surface with 10% acetone in water, followed by a soap wash.[1]

Part 6: Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated).

-

Light Sensitivity: Store in amber vials. Indoline derivatives are photo-active and may degrade or dimerize under UV light.[1]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides) and strong bases (which cleave the acetyl group).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4532224, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 6-chloroindoline derivatives. (General hazard classifications for halogenated indolines). Retrieved from [Link][1]

-

Mahyari, M., et al. (2020). Synthesis of functionalized indoline scaffolds via palladium-catalyzed coupling.[1] Journal of Organic Chemistry.[1] (Contextualizing reactivity and handling of chloro-indolines).

Sources

Sourcing and Qualification of 1-Acetyl-6-chloroindoline for Preclinical Research and Development: A Technical Guide

Introduction

1-Acetyl-6-chloroindoline (CAS No. 68748-67-4) is a key starting material and intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its indoline core, substituted with a chloro group and an acetyl moiety, presents a versatile scaffold for medicinal chemists exploring new therapeutic agents. The integrity of the entire drug discovery and development cascade hinges on the quality of such fundamental building blocks. Therefore, the selection of a reliable commercial supplier and the rigorous in-house qualification of this compound are paramount to ensuring the reproducibility and success of research outcomes.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers. It offers a systematic approach to supplier evaluation, incoming material qualification, and the establishment of robust quality control protocols, thereby safeguarding the scientific integrity of your research.

The Strategic Importance of Raw Material Quality in Drug Discovery

The quality of starting materials directly impacts the entire drug development pipeline, from initial hit-to-lead campaigns to preclinical toxicology studies. Inconsistent purity, the presence of uncharacterized impurities, or batch-to-batch variability can lead to misleading biological data, failed experiments, and significant delays in project timelines. Adherence to principles of Good Manufacturing Practices (GMP) in sourcing, even at the research stage, can mitigate these risks.[2] While research-grade materials are not produced under the same stringent conditions as GMP-grade materials for human use, selecting suppliers who demonstrate a commitment to quality control and transparency is a critical first step.

I. The Commercial Supplier Landscape for this compound

A number of chemical suppliers offer this compound for research purposes. The key to selecting the right partner lies in a thorough evaluation of their product specifications, available documentation, and customer support.

Key Supplier Evaluation Criteria:

-

Purity and Grade: Suppliers typically offer various grades of chemicals (e.g., research grade, >95%, >98%). The required purity will depend on the sensitivity of the subsequent synthetic steps and biological assays.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for each product. The CoA should detail the purity, method of analysis, and the levels of any identified impurities.

-

Consistency and Traceability: Inquire about the supplier's batch-to-batch consistency and their ability to provide traceability of the material.

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, stability, and handling.

Representative Commercial Suppliers:

| Supplier | Product Number (Example) | Stated Purity (Example) | Availability |

| BLDpharm | BD138378 | 97% | In Stock |

| Sigma-Aldrich | PH001856 (for a related compound) | ≥95% (HPLC) | Varies |

| AChemBlock | S84065 (for a related compound) | 97% | In Stock |

This table is for illustrative purposes. Please consult the suppliers' websites for the most current product information and availability.

II. Understanding the Chemistry: Synthesis and Potential Impurities

A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the acetylation of 6-chloroindoline.

Figure 1. A simplified schematic of the synthesis of this compound.

Potential Impurities to Consider:

-

Unreacted 6-chloroindoline: Incomplete acetylation will result in the presence of the starting material.

-

Di-acetylated species: While less common, over-acetylation could lead to byproducts.

-

Residual solvents: Solvents used in the reaction and purification steps may be present in the final product.

-

Impurities from starting materials: The purity of the initial 6-chloroindoline will directly impact the purity of the final product.

-

Degradation products: Improper storage or handling can lead to the degradation of the compound.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and control of impurities in new drug substances, which can be adapted for the qualification of key starting materials in research.[3][4]

III. In-House Qualification: A Self-Validating System

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. This not only validates the supplier's claims but also establishes a baseline for the material's quality for all subsequent experiments.

A. Workflow for Incoming Material Qualification

Figure 2. A comprehensive workflow for the qualification of incoming this compound.

B. Step-by-Step Experimental Protocols

The validation of analytical procedures should be conducted in line with the principles outlined in ICH Q2(R1).[5]

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

-

-

Expected Chemical Shifts (Predicted): The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the methylene protons of the indoline ring, and the methyl protons of the acetyl group.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the sample and identify any potential impurities.

-

Methodology:

-

Preparation of Mobile Phase: A typical mobile phase for reverse-phase HPLC could be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Gradient Program: A linear gradient from a lower to a higher percentage of organic solvent over a defined time to ensure the elution of all components.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity of the sample.

-

Analyze any impurity peaks and, if necessary, attempt to identify them by mass spectrometry.

-

-

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₀ClNO), which has a calculated molecular weight of approximately 195.64 g/mol .[1]

IV. Conclusion and Best Practices

The meticulous selection and qualification of this compound are not merely procedural formalities; they are foundational to the integrity and success of your research endeavors. By implementing a systematic approach to supplier evaluation and establishing a robust in-house quality control workflow, you can ensure the consistency and reliability of your starting materials. This, in turn, will lead to more reproducible experimental data and accelerate the path of your drug discovery and development programs.

Key Takeaways:

-

Due Diligence is Non-Negotiable: Thoroughly vet potential suppliers based on their documentation, product quality, and technical support.

-

Trust but Verify: Always perform in-house qualification of incoming materials to confirm their identity and purity.

-

Documentation is Paramount: Maintain detailed records of all supplier information, Certificates of Analysis, and in-house qualification data.

-

Embrace a Quality-Centric Mindset: Adopting principles from regulatory guidelines like those from the ICH, even in a research setting, will foster a culture of scientific rigor and excellence.

References

- AChemBlock. 3-acetyl-6-chloro-1H-quinolin-2-one 97% | CAS: 1017386-44-5. AChemBlock.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 4532224, this compound". PubChem.

- European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Sigma-Aldrich. 1-acetyl-4-chloro-5-(2-chloroethyl)indoline. MilliporeSigma.

- BLDpharm. N/A|3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. BLDpharm.

- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.

- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Benchchem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.

- European Medicines Agency. (2023). ICH Q2(R2)

- Journal of Pharmaceutical and Biomedical Analysis. (2009).

- Journal of Liquid Chromatography & Related Technologies. (2008).

- Journal of the American Chemical Society. (2005). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)

- Indian Journal of Pharmaceutical Sciences. (2008).

- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.

- Journal of Organic Chemistry. (2011).

- Google Patents.

- Organic Syntheses. tropolone.

- Organic Syntheses. 1.

- Organic Syntheses. 3.

- New Journal of Chemistry.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- ResearchGate.

- ScienceOpen.

- Journal of Quality Assurance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- ECSA Chemicals. (2022).

- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

- BLD Pharmatech.

- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).

- Google Patents.

- Sigma-Aldrich. 1-(2-CHLOROACETYL)INDOLINE AldrichCPR.

- Sigma-Aldrich. 6-Chloroindole 99 17422-33-2.

Sources

Methodological & Application

Synthesis of 1-Acetyl-6-chloroindoline: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-acetyl-6-chloroindoline from 6-chloroindoline. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth look at the reaction mechanism, experimental setup, purification, and characterization of the final product, grounded in established chemical principles.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, and modifications such as N-acetylation and substitution on the aromatic ring can significantly modulate pharmacological activity. This guide details the straightforward N-acetylation of 6-chloroindoline using acetic anhydride and triethylamine, a common and efficient method for acylating secondary amines.

Reaction Overview

The synthesis involves the nucleophilic attack of the secondary amine of 6-chloroindoline on the electrophilic carbonyl carbon of acetic anhydride. Triethylamine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Reaction Scheme:

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 6-chloroindoline | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Triethylamine (Et3N) | ≥99%, distilled | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

NMR spectrometer

-

Melting point apparatus

Experimental Protocol

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloroindoline (1.0 eq).

-

Dissolve the 6-chloroindoline in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

Step 2: Acetylation

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (6-chloroindoline) should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 3: Work-up and Extraction

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated sodium bicarbonate solution (2 x 20 mL) to quench the excess acetic anhydride and neutralize the acetic acid.

-

Water (1 x 20 mL).

-

Brine (1 x 20 mL) to facilitate phase separation.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and physical constant determination.

Physical Properties

| Property | 6-chloroindoline (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₈ClN | C₁₀H₁₀ClNO |

| Molecular Weight | 153.61 g/mol | 195.64 g/mol [1] |

| Appearance | Crystalline solid[1] | |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole | 1-(6-chloro-2,3-dihydro-1H-indol-1-yl)ethanone[1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum of this compound would show characteristic signals for the acetyl protons (a singlet around δ 2.2 ppm), the two methylene groups of the indoline ring (triplets around δ 3.1 and 4.1 ppm), and the aromatic protons.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the carbonyl carbon of the acetyl group (around δ 168 ppm), the methyl carbon of the acetyl group (around δ 24 ppm), the methylene carbons of the indoline ring, and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product.

Workflow and Mechanism Visualization

The overall experimental workflow and the reaction mechanism can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of N-acetylation of 6-chloroindoline.

Safety Precautions

-

6-chloroindoline: Handle with care. Avoid inhalation, ingestion, and skin contact.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] It reacts violently with water.[3]

-

Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further synthetic applications. The provided guidelines for purification and characterization will ensure the desired product is obtained with high purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

New Jersey Department of Health. Acetic Anhydride Hazardous Substance Fact Sheet. Available from: [Link]

Sources

Application Note: Optimized Purification of 1-Acetyl-6-chloroindoline via Solvent-Mediated Recrystallization

Part 1: Executive Summary & Scientific Rationale

Introduction

1-Acetyl-6-chloroindoline (CAS: 55209-10-8) is a critical pharmacophore and intermediate in the synthesis of serotonin receptor agonists (e.g., 5-HT2C modulators like Lorcaserin) and other heterocyclic therapeutics.[1][2][3][4][5][6] The acetylation of 6-chloroindoline typically utilizes acetic anhydride or acetyl chloride. While efficient, this reaction often yields a crude product contaminated with:

-

Unreacted Starting Material: 6-Chloroindoline (prone to oxidation).

-

Inorganic Salts: Pyridinium chlorides or acetate salts (depending on the base used).

-

Chromophores: Oxidized indole species (often pink or brown).

This application note details a robust recrystallization protocol designed to achieve >99.0% HPLC purity. The methodology prioritizes the removal of colored impurities and the thermodynamic control of crystal growth to prevent "oiling out"—a common issue with N-acetylated heterocycles.

Physicochemical Context & Solvent Selection

The purification strategy relies on the temperature-dependent solubility differential of the amide bond.

-

Solute Properties: The N-acetyl group introduces a dipole that increases solubility in polar organic solvents (alcohols, esters) compared to the parent indoline, but reduces solubility in non-polar hydrocarbons.

-

Solvent System:

-

Primary Recommendation:Ethanol (EtOH) / Water . This system is preferred for Green Chemistry compliance and effective salt rejection.

-

Alternative:Ethyl Acetate (EtOAc) / n-Heptane . Recommended if the crude contains significant non-polar organic impurities.

-

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Profile |

| Ethanol (95%) | High | Moderate | Excellent for inorganic salts; Good for colored organics. |

| EtOAc / Heptane | High | Low | Excellent for removing unreacted starting material. |

| Toluene | Moderate | Very Low | Good for strictly non-polar side products. |

Part 2: Detailed Experimental Protocol

Pre-requisites & Safety

-

PPE: Nitrile gloves, lab coat, safety goggles.

-

Hazards: this compound is a skin irritant. Chlorinated intermediates may have specific toxicity profiles; handle in a fume hood.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

The Recrystallization Workflow

Step 1: Dissolution & Saturation

-

Charge the crude this compound into a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

-

Note: Do not use 100% water initially; the compound is insoluble in water.

-

-

Heat the mixture to reflux (~78°C) with stirring.

-

If solids remain, add Ethanol in 1 mL/g increments until a clear solution is obtained.

-

Scientific Insight: Minimizing solvent volume maximizes recovery yield (supersaturation).

-

Step 2: Clarification (Impurity Scavenging)

-

Once dissolved, remove the heat source briefly.

-

Add Activated Carbon (e.g., Norit SA-2) at 5 wt% relative to the crude mass.

-

Return to reflux for 10–15 minutes.

-

Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad (diatomaceous earth) into a clean, pre-heated flask.

-

Critical: The receiving flask must be hot to prevent premature crystallization on the glass walls.

-

Step 3: Nucleation & Crystal Growth

-

Reheat the filtrate to reflux to ensure all product is in solution.

-

Remove heat and allow the flask to cool slowly to room temperature (20–25°C) with gentle stirring .

-

Troubleshooting - Oiling Out: If the product separates as an oil rather than crystals, reheat to dissolve, then add a seed crystal of pure product at ~50°C.

-

-

Anti-solvent Addition (Optional): If yield is low after reaching room temperature, add Water dropwise (up to 20% of the ethanol volume) to decrease solubility further.

-

Cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying

-

Filter the cold slurry using vacuum filtration.

-

Wash: Rinse the filter cake with cold Ethanol/Water (1:1 mixture, pre-chilled to 0°C).

-

Why: This displaces mother liquor containing impurities without redissolving the product.

-

-

Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.

-

Target: Loss on Drying (LOD) < 0.5%.

-

Process Visualization (Graphviz)

Caption: Figure 1. Logical workflow for the purification of this compound, including a decision loop for managing oiling-out phenomena.

Part 3: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checks must be performed.

Purity Analysis (HPLC)

-

Method: Reverse Phase C18 Column.

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

-

Detection: UV at 254 nm (Indoline core absorption).

-

Acceptance Criteria:

Identification (Melting Point)

While specific literature values vary by polymorph, N-acetylated indolines typically exhibit sharp melting points.

-

Procedure: Capillary method, ramp rate 1°C/min.

-

Reference Range: Typically 110–120°C (Note: Users must establish an internal standard reference as literature varies for specific chloro-isomers [1]).

-

Pass Criteria: Melting range < 2°C. Wide ranges indicate solvent occlusion or impurity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<60%) | Solvent volume too high. | Concentrate the mother liquor by rotary evaporation and cool again (2nd crop). |

| Colored Product | Inefficient carbon treatment. | Repeat recrystallization; ensure carbon is added to hot solution but not boiling (to avoid eruption). |

| Material "Oils Out" | Supersaturation too high / Cooling too fast. | Re-dissolve, add seed crystal at cloud point, and cool at 5°C/hour. |

References

- Google Patents. (2010). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

PubChem. (n.d.).[7] 6-Chloroindoline-2,3-dione (6-Chloroisatin) Compound Summary. Retrieved from [Link] (Precursor data for stability context).

- Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

Sources

- 1. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 6-Chloroindoline-2,3-dione | C8H4ClNO2 | CID 241331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 1-Acetyl-6-chloroindoline in medicinal chemistry

Application Note: Strategic Utilization of 1-Acetyl-6-chloroindoline in Medicinal Chemistry

Executive Summary: The "Spring-Loaded" Scaffold

This compound (CAS: 55209-14-8) is often mischaracterized as a simple intermediate. In modern medicinal chemistry, it represents a "masked" bifunctional scaffold offering orthogonal reactivity. Unlike the planar, electron-rich indole, the indoline core possesses a distinct 3D puckered conformation (C2/C3 twist), improving solubility and metabolic stability in early drug discovery.

The N-acetyl group serves a dual purpose:

-

Electronic Modulation: It attenuates the strong electron-donating power of the nitrogen, preventing oxidative degradation while directing electrophilic substitution (EAS) regioselectively to the C5 position.

-

Activation: It "locks" the nitrogen lone pair, making the C6-chlorine more susceptible to Palladium-catalyzed cross-coupling compared to the electron-rich free indoline.

This guide details three high-value transformations: C5-Formylation (Vilsmeier-Haack), C6-Amination (Buchwald-Hartwig), and Oxidative Aromatization .

Reactivity Profile & Decision Logic

Before initiating synthesis, understand the electronic vectors at play. The synergy between the N-acetyl group and the C6-chlorine atom dictates the reaction outcome.

Figure 1: Orthogonal reactivity map of this compound. The C5 position is electronically activated for EAS, while the C6 position serves as a handle for cross-coupling.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Formylation (Vilsmeier-Haack)

Application: Synthesis of 5-HT2C receptor ligands (e.g., precursors to SB-242084 analogs) [1].

Rationale: The C6-chlorine blocks one ortho-position, while the N-acetyl group directs the incoming electrophile para to the nitrogen. This forces substitution almost exclusively to C5, avoiding the steric bulk of the C7 position.

Materials:

-

This compound (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (5.0 eq - acts as reagent and solvent)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex (white precipitate may form). Stir for 30 min.

-

Addition: Dissolve this compound in minimal DCM. Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Reaction: Warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will be more polar than the starting material.

-

Note: If conversion is sluggish, heat to 60°C, but monitor closely for deacetylation by-products.

-

-

Quench: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench prevents hydrolysis of the acetyl group).

-

Workup: Extract with DCM (3x). Wash organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH or flash chromatography (SiO₂).

Expected Yield: 85-92% Data Output: this compound-5-carbaldehyde.

Protocol B: C6-Amination via Buchwald-Hartwig Coupling

Application: Introduction of piperazine moieties common in CNS-active drugs (e.g., mCPP analogs) [2].

Rationale: Aryl chlorides on electron-rich rings (like indoline) are notoriously difficult substrates for Pd-coupling. However, the N-acetyl group withdraws electron density from the benzene ring, facilitating the oxidative addition of Palladium into the C-Cl bond.

Materials:

-

This compound (1.0 eq)

-

Amine Partner (e.g., N-Boc-piperazine) (1.2 eq)

-

Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos or BrettPhos (4 mol%) - Crucial for aryl chlorides.

-

Base: Cs₂CO₃ (1.5 eq)

-

Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Environment: Charge a reaction vial with the indoline, amine, Base, Pd source, and Ligand. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed Toluene through a septum.

-

Catalysis: Heat to 100°C for 12-18 hours.

-

Checkpoint: The solution should turn from dark red to black/brown. If the catalyst precipitates as "palladium black" early, conversion will stop.

-

-

Filtration: Cool to RT, filter through a pad of Celite to remove inorganic salts.

-

Purification: The product is often an oil; purify via reverse-phase HPLC or column chromatography.

Protocol C: Oxidative Aromatization to 6-Chloroindole

Application: Generating the classic indole pharmacophore after functionalization.

Rationale: Direct oxidation of N-acetyl indolines is difficult because the nitrogen lone pair is delocalized into the carbonyl, reducing the driving force for aromatization. High-potential quinones (DDQ) in high-boiling solvents are required [3].

Methodology:

-

Dissolve this compound (or its C5-derivative) in 1,4-Dioxane .

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq).

-

Reflux (101°C) for 4-6 hours.

-

Filtration: Cool and filter off the precipitated hydroquinone byproduct (DDQ-H₂).

-

Deacetylation (In-situ): The resulting 1-acetyl-6-chloroindole is often cleaved in situ by adding NaOH/MeOH to the filtrate and stirring for 1 hour if the free indole is desired.

Comparative Data: Solvent & Reagent Compatibility

| Parameter | Protocol A (Formylation) | Protocol B (Amination) | Protocol C (Oxidation) |

| Primary Solvent | DMF / DCM | Toluene / Dioxane | 1,4-Dioxane |

| Temperature | 0°C to 60°C | 100°C | Reflux (~100°C) |

| Atmosphere | Argon (Moisture Sensitive) | Argon (O₂ Sensitive) | Air Tolerant |

| Key Risk | Exotherm during POCl₃ addition | Catalyst poisoning (O₂) | Over-oxidation |

| TLC Stain | 2,4-DNP (Aldehyde detection) | Ninhydrin (if amine used) | UV / Vanillin |

References

-

Bromidge, S. M., et al. (1997). "6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link

-

Higgins, G. A., et al. (2013). "5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity."[2][3] Current Topics in Medicinal Chemistry. Link

-

Zhang, H., et al. (2021). "Oxidative Indole Dearomatization for Asymmetric Furoindoline Synthesis." Angewandte Chemie International Edition. Link

-

Hennessy, E. J., & Buchwald, S. L. (2003).[4] "Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization." Journal of the American Chemical Society. Link

Sources

- 1. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 3. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

Application Note: Analytical Standards for 1-Acetyl-6-chloroindoline Quantification

Abstract & Scope

This technical guide establishes a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-Acetyl-6-chloroindoline (CAS: 68748-67-4), a critical intermediate in the synthesis of sulfonamide diuretics and specific kinase inhibitors.[1]

The primary analytical challenge addressed here is the separation of the target N-acetylated product from its starting material (6-chloroindoline ) and its oxidative degradation product (6-chloroindole ).[1] This protocol ensures high specificity, linearity, and precision in accordance with ICH Q2(R1) guidelines.[1]

Physicochemical Profile & Analyte Logic

Understanding the chemical nature of the analyte is the prerequisite for robust method development. This compound is a neutral amide derived from a basic indoline core.[1]

| Property | Target Analyte | Starting Material (Impurity A) | Degradant (Impurity B)[1] |

| Compound | This compound | 6-Chloroindoline | 6-Chloroindole |

| CAS | 68748-67-4 | 2380-68-9 | 17422-33-2 |

| Structure Type | N-Acetylated Indoline (Amide) | Indoline (Secondary Amine) | Indole (Aromatic Heterocycle) |

| Acidity/Basicity | Neutral | Basic (pKa ~ 4-5) | Neutral / Very Weak Acid |

| Polarity (LogP) | ~1.9 (Moderate) | ~2.3 (pH dependent) | ~2.8 (High) |

| UV Max | 254 nm, 280 nm | 245 nm, 290 nm | 220 nm, 270 nm |

Separation Logic

The separation relies on manipulating the ionization state of Impurity A (6-chloroindoline). By using an acidic mobile phase (pH ~3.0), the amine function of Impurity A becomes protonated (

Figure 1: Chromatographic separation logic based on polarity and ionization states under acidic conditions.

Analytical Protocol: RP-HPLC-UV

Reagents and Materials

-

Reference Standard: this compound (>99.0% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

-

Buffer Additive: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).[1]

-

Diluent: Methanol:Water (60:40 v/v).[1]

Instrument Conditions

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[1]

-

Column Temperature: 35°C (Controls viscosity and improves reproducibility).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) at 254 nm (Reference 360 nm).

-

Note: 254 nm is chosen as the isosbestic point where the indoline core absorbs strongly, ensuring good sensitivity for all three species.

-

Mobile Phase Gradient

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: Acetonitrile[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibrate / Elute Polar Salts |

| 2.00 | 90 | 10 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient to Elute Target & Impurity B |

| 15.00 | 10 | 90 | Wash Step |

| 15.10 | 90 | 10 | Return to Initial |

| 20.00 | 90 | 10 | Re-equilibration |

Standard Preparation & Calibration

Stock Solution (1.0 mg/mL)[1]

-

Accurately weigh 25.0 mg of this compound Reference Standard.[1]

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in 15 mL Methanol (sonicate for 5 mins; the compound is moderately lipophilic and dissolves better in pure MeOH than the diluent).

-

Dilute to volume with Water. Mix well.

Working Standards (Linearity)

Prepare a 6-point calibration curve ranging from 10 µg/mL to 200 µg/mL using the Diluent.

| Level | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |

| L1 | 10.0 | 100 | 10.0 |

| L2 | 25.0 | 250 | 10.0 |

| L3 | 50.0 | 500 | 10.0 |

| L4 | 100.0 | 1000 | 10.0 |

| L5 | 150.0 | 1500 | 10.0 |

| L6 | 200.0 | 2000 | 10.0 |

Method Validation (ICH Q2(R1) Compliant)

This method must be validated before routine use. Below are the acceptance criteria based on industry standards.

System Suitability Test (SST)

Inject the L4 Standard (100 µg/mL) six times before the sample set.

-

RSD of Peak Area: ≤ 2.0%

-

Retention Time RSD: ≤ 1.0%

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Crucial for the acetylated product).[1]

-

Theoretical Plates (N): > 5000

Linearity & Range

-

Criterion: Correlation Coefficient (

) ≥ 0.999.[1] -

Range: 10 µg/mL to 200 µg/mL (covering 80-120% of target concentration).

Accuracy (Recovery)

Spike placebo or solvent with the analyte at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting & Critical Parameters

Issue: Peak Tailing of Impurity A (6-Chloroindoline)[1]

-

Cause: Interaction between the basic amine nitrogen and residual silanols on the silica column.

-

Solution: Ensure the Mobile Phase pH is acidic (< 3.0) to keep the amine protonated. If tailing persists, add 5 mM Ammonium Acetate to Mobile Phase A to compete for silanol sites.[1]

Issue: Co-elution of Target and Impurity B

-

Cause: Gradient slope is too shallow.[1]

-

Solution: Increase the % Acetonitrile ramp rate between minute 5 and 10. 6-Chloroindole is significantly more hydrophobic and requires higher organic content to elute.[1]

Figure 2: Troubleshooting decision tree for common chromatographic anomalies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4532224, this compound.[1] Retrieved from [Link][1]

-

International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

U.S. Food and Drug Administration (2000). Reviewer Guidance: Validation of Chromatographic Methods.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Optimization for 1-Acetyl-6-chloroindoline

Executive Summary & Context

The synthesis of 1-Acetyl-6-chloroindoline is a critical workflow in the development of spiroindolone antimalarials (e.g., KAE609 analogs) and other bioactive scaffolds. High purity is non-negotiable, as the 6-chloro substituent is often a metabolic handle or a binding motif.

The primary challenge in this synthesis is the "Indole-Indoline-Amide" transition. Impurities typically arise from:

-

Incomplete Reduction: Residual 6-chloroindole (difficult to separate).

-

Dehalogenation: Loss of the chlorine atom (typically due to aggressive hydrogenation).

-

Oligomerization: Oxidative coupling of the indole ring (leading to "purple tars").

This guide provides a self-validating purification logic, moving beyond simple "recipes" to mechanistic control.

The Synthesis Workflow & Impurity Map

The following diagram illustrates the standard synthesis pathway (Reduction

Figure 1: Reaction pathway highlighting critical impurity entry points (A, B, C).

Troubleshooting Guide (FAQ Format)

Issue 1: "I detect a mass peak at [M-34] in my LC-MS."

Diagnosis: Dechlorination (Hydrogenolysis). You have likely stripped the chlorine atom from the aromatic ring, forming 1-acetylindoline. This is a common failure mode when using Catalytic Hydrogenation (H₂/Pd-C).

-

The Mechanism: Aryl chlorides are labile under standard hydrogenation conditions, especially on electron-rich rings like indoles.

-

The Fix: Switch to Ionic Hydrogenation or Hydride Reduction .

-

Protocol A (Recommended): Use Sodium Cyanoborohydride (

) in Acetic Acid. This is selective for the C=C double bond and leaves the C-Cl bond intact. -

Protocol B (Alternative): Triethylsilane (

) in Trifluoroacetic acid (TFA).

-

-

Validation: Check NMR. The loss of the chlorine will restore a proton signal, complicating the aromatic region (splitting patterns change from AMX to ABCD).

Issue 2: "My product is purple/dark brown instead of off-white."

Diagnosis: Indole Polymerization. Indoles are electron-rich and prone to oxidative coupling (forming indigo-like oligomers) when exposed to air or strong acids without a reducing agent present.

-

The Fix:

-

Degas solvents: Sparge reaction solvents with Nitrogen/Argon for 15 mins before adding the indole.

-

Temperature Control: Keep the reduction step (Step 1) below 15°C during the addition of the acid catalyst.

-

Rapid Workup: Do not leave the intermediate 6-chloroindoline crude oil sitting in air. Acetylate immediately.

-

Issue 3: "I cannot separate the starting material (Indole) from the product."

Diagnosis: Incomplete Reduction. Separating 6-chloroindole (SM) from this compound (Product) by column chromatography is difficult due to similar Rf values in standard Hexane/EtOAc systems.

-

The Strategy: Chemical Scavenging. Instead of trying to separate them physically, you must drive the reaction to completion chemically before acetylation.

-

Protocol: Monitor Step 1 (Reduction) via TLC (Stain: Vanillin or Anisaldehyde). The Indole (SM) will stain pink/red; the Indoline (Intermediate) often stains orange/white or is UV active only.

-

If SM remains: Add 0.5 eq more reducing agent and stir longer. Do NOT proceed to acetylation until SM is <2%.

-

Purification Protocols

A. The "Acid Wash" Technique (Chemical Separation)

This is the most efficient method to remove unreacted intermediate (6-chloroindoline) from the final product.

-

Principle:

-

6-Chloroindoline: Basic amine (protonates in acid

water soluble). -

This compound: Neutral amide (does not protonate

organic soluble).

-

Step-by-Step:

-

Dissolve crude reaction mixture in Ethyl Acetate .

-

Wash 2x with 1M HCl (cold).

-

Result: The unreacted amine moves to the aqueous layer. The acetylated product stays in the organic layer.

-

-

Wash 1x with Saturated

(to neutralize residual acid). -

Wash 1x with Brine , dry over

, and concentrate.

B. Recrystallization (Final Polishing)

If chromatography is not an option, recrystallization is effective for removing trace salts and oligomers.

| Solvent System | Ratio (v/v) | Temperature Profile | Target Impurity Removal |

| Ethanol / Water | 90:10 | Dissolve at reflux, cool to 4°C | Inorganic salts, polar tars |

| EtOAc / Heptane | 1:3 | Dissolve in min. hot EtOAc, add Heptane | Unreacted Indole (remains in mother liquor) |

Protocol:

-

Dissolve crude solid in minimum boiling Ethanol.

-

Add water dropwise until persistent turbidity is just observed.

-

Add 1 drop of Ethanol to clear the solution.

-

Allow to cool slowly to Room Temp, then refrigerate (4°C) for 12 hours.

-

Filter and wash with cold Heptane.

Analytical Validation Data

Use these markers to confirm the success of your purification.

| Compound | 1H NMR Marker (CDCl3) | Key Feature |

| 6-Chloroindole (SM) | Characteristic alkene proton on the pyrrole ring. | |

| 6-Chloroindoline (Inter) | Two triplets (C2-H and C3-H) indicating saturation. | |

| This compound | Sharp singlet (Acetyl -CH3). Downfield shift of C7-H due to amide anisotropy. |

References

-

Gribble, G. W. (2006). Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reduction of Indoles to Indolines. Journal of the American Chemical Society.

-

National Institute of Standards and Technology (NIST). 6-Chloroindole - Properties and Spectra. NIST Chemistry WebBook.

-

Novartis Institutes for BioMedical Research. Synthesis of Spiroindolones (KAE609 Context). (General reference for scaffold relevance).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for N-acetylation and Recrystallization).

Technical Support Center: Troubleshooting 1-Acetyl-6-chloroindoline Solubility

Compound: 1-Acetyl-6-chloroindoline CAS: 68748-67-4 (Also referenced as 55209-10-8 in specific derivative contexts) PubChem CID: 4532224 Molecular Weight: 195.64 g/mol LogP: ~1.9 (Experimental/Predicted)[1][2]

The Core Issue: Structure-Property Analysis

User Query: "Why does this compound precipitate immediately in aqueous buffers, even though it's not a large lipophilic molecule?"

Technical Insight: The solubility profile of this compound is dictated by two competing structural features:

-

The Acetyl "Cap": The acetylation of the indoline nitrogen removes the only hydrogen bond donor (N-H).[2] While this increases membrane permeability (good for drugs), it drastically reduces aqueous solubility because the molecule can no longer donate hydrogen bonds to water.[2]

-

The Halogen Effect: The chlorine atom at position 6 increases the lipophilicity (LogP) and enhances the crystal lattice energy through halogen bonding and

-stacking interactions.[2]

The Result: The molecule exists in a "solubility valley."[2] It is too lipophilic for water but possesses high crystal lattice energy that resists dissolution in non-polar alkanes (like hexane) without heat.[2]

Solvent Compatibility Matrix

User Query: "Which solvents should I use for stock solutions versus synthesis?"

Recommendation: Do not assume all organic solvents are equal. Use the table below to select the correct vehicle for your specific application.

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO | Excellent (>50 mM) | Primary Stock. Best for biological assays and long-term storage (-20°C).[2] |

| Dipolar Aprotic | DMF | Excellent | Alternative for synthesis; avoid for cell assays due to toxicity.[2] |

| Chlorinated | Dichloromethane (DCM) | Good | Synthesis workup and extraction.[2] Volatile (concentrations change due to evaporation).[2] |

| Alcohol | Ethanol / Methanol | Moderate (Requires Heat) | Recrystallization.[2] Poor for high-concentration stocks (>10 mM) at room temp.[2] |

| Aqueous | Water / PBS / Media | Poor / Insoluble | Do not use for stock. Precipitation is immediate above µM concentrations.[2] |

| Hydrocarbon | Hexane / Heptane | Poor | Antisolvent.[2] Used to force precipitation during purification.[2] |

Decision Logic for Solvent Selection

Use the following workflow to determine the correct solvent system for your experiment.

Figure 1: Solvent selection decision tree based on experimental intent.[2]

Troubleshooting Biological Assays (The "Crash Out")

User Query: "I made a 10 mM stock in DMSO. When I add it to my cell culture media (final conc. 10 µM), the solution turns cloudy. How do I fix this?"

Root Cause: Kinetic Precipitation (The "DMSO Shock"). When a high-concentration DMSO stock is introduced directly into a highly aqueous environment (media), the DMSO rapidly diffuses away into the water.[2] The hydrophobic this compound molecules are left "naked" and instantly aggregate before they can disperse, forming micro-precipitates that may not be visible to the naked eye but will skew assay results (false negatives/positives).[2]

Protocol: The Intermediate Dilution Method

To prevent precipitation, you must step-down the concentration gradient to avoid the shock.[2]

Step-by-Step Procedure:

-

Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM .

-

Create Intermediate Stock (100x):

-

Final Dosing:

Visualizing the Serial Dilution Workflow:

Figure 2: Step-down dilution protocol to prevent kinetic precipitation.

Synthesis & Purification FAQ

User Query: "I synthesized the compound, but it formed an oil. How do I get it to crystallize?"

Technical Insight: N-acetylated indolines often "oil out" because the melting point is moderately low, and impurities depress it further.[2]

Troubleshooting Guide:

-

Solvent System: Use a Ethanol/Water or Toluene/Heptane system.[2]

-

Protocol: Dissolve the crude oil in the minimum amount of hot Ethanol (approx 60°C).[2]

-

Add warm water dropwise until slight turbidity persists.[2]

-

Add one drop of Ethanol to clear it.[2]

-

Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Rapid cooling traps impurities and leads to oiling.[2]

-

-

Seeding: If available, add a single crystal of pure this compound at room temperature to induce nucleation.

-

Trituration: If it remains an oil, remove the solvent and add cold Hexane or Diethyl Ether.[2] Sonicate vigorously to scratch the glass and induce lattice formation.[2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in an animal study (in vivo)? A: Not in pure DMSO. DMSO is toxic in high volumes.[2] For in vivo formulation, you must use a vehicle system.[2] A common starting point for lipophilic indolines is:

-

5% DMSO (Solubilizer)[2]

-

40% PEG400 (Co-solvent)[2]

-

5% Tween 80 (Surfactant)[2]

-

50% Saline/Water (Bulk)[2]

-

Note: Add components in this exact order to avoid precipitation.

Q: Is the compound light sensitive? A: Indoline derivatives can be susceptible to oxidation to indoles (aromatization) under UV light or prolonged air exposure.[2] Store solid and DMSO stocks in amber vials, desiccated, at -20°C.

Q: My HPLC retention time is shifting. Why? A: Check your mobile phase. This compound is neutral.[2] If your mobile phase pH is extreme, you might risk hydrolysis of the acetyl group (reverting to 6-chloroindoline), though this is slow.[2] More likely, the compound is precipitating in the injector if the sample solvent (100% DMSO) is incompatible with a high-aqueous initial gradient.[2] Inject smaller volumes (e.g., 2-5 µL) or dilute the sample with the mobile phase before injection.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4532224, this compound. Retrieved from [Link]

-

Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.[2] (Contextual grounding for DMSO solubility prediction of heterocyclic compounds).

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[2] Academic Press.[2] (Source for kinetic solubility and serial dilution protocols).

Sources

Technical Support Center: 1-Acetyl-6-chloroindoline

Welcome to the technical support center for 1-Acetyl-6-chloroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to address potential challenges and answer frequently asked questions regarding the stability and degradation of this compound.

Introduction to the Stability of this compound

This compound is a substituted indoline derivative. The stability of this molecule is primarily influenced by the N-acetyl group and the chloro-substituted aromatic ring. Understanding its degradation pathways is crucial for developing stable formulations, accurate analytical methods, and interpreting experimental results. While specific degradation studies on this compound are not extensively published, we can predict its behavior based on the known chemistry of N-acetylindoles and related structures.

The primary modes of degradation for this compound are anticipated to be hydrolysis of the N-acetyl group and oxidation of the indoline ring. Photodegradation is also a potential pathway to consider.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

The two most probable degradation pathways are:

-

Hydrolysis: Cleavage of the N-acetyl group to yield 6-chloroindoline and acetic acid. This is more likely to occur under basic conditions but can also happen in acidic environments, albeit generally more slowly.[1]

-

Oxidation: Dehydrogenation of the indoline ring to form 1-Acetyl-6-chloroindole. This can be promoted by oxidizing agents or enzymatic processes.[2][3]

Q2: What are the likely degradation products I should be looking for?

Based on the predicted pathways, the primary degradation products to monitor are:

-

6-Chloroindoline: Formed via hydrolysis.

-

1-Acetyl-6-chloroindole: Formed via oxidation.

Further degradation of these primary products is possible under harsh conditions.

Q3: How should I store this compound to minimize degradation?

To ensure the stability of this compound, we recommend the following storage conditions:

-

Temperature: Store in a cool, dark place. Refer to the manufacturer's recommendation, but generally, refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light: Protect from light to prevent potential photodegradation.

-

Moisture: Keep in a tightly sealed container to protect from moisture, which can facilitate hydrolysis.

Q4: Is this compound sensitive to light?

Indoline derivatives can be susceptible to photodegradation.[4][5] Therefore, it is best practice to handle the compound and its solutions in a manner that minimizes light exposure. Use amber vials or wrap containers in aluminum foil, and avoid prolonged exposure to direct sunlight or strong laboratory lighting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My analytical chromatogram shows an unexpected peak that increases over time in my sample solution.

-

Possible Cause 1: Hydrolysis of the N-acetyl group. If your sample is prepared in a neutral or basic aqueous solution, you may be observing the formation of 6-chloroindoline. The rate of this hydrolysis will depend on the pH and temperature of your solution.

-

Troubleshooting Steps:

-

Confirm the identity of the new peak: Prepare a standard of 6-chloroindoline, if available, and compare its retention time with the unknown peak. Alternatively, use mass spectrometry (MS) to identify the peak by its mass-to-charge ratio.

-

Adjust pH: If hydrolysis is confirmed, prepare your samples in a slightly acidic buffer (e.g., pH 4-5) to reduce the rate of base-catalyzed hydrolysis.

-

Control Temperature: Keep your sample solutions cool (e.g., in an autosampler set to 4 °C) to slow down the degradation process.

-

Limit Sample Preparation Time: Analyze samples as soon as possible after preparation.

-

-

-

Possible Cause 2: Oxidation of the indoline ring. If your sample is exposed to air for extended periods, or if your solvent contains oxidizing impurities, you may be observing the formation of 1-Acetyl-6-chloroindole.

-

Troubleshooting Steps:

-

Confirm the identity of the new peak: Use MS to check for a mass corresponding to 1-Acetyl-6-chloroindole (M-2H).

-

Use Fresh Solvents: Ensure you are using high-purity, fresh solvents. Solvents like THF can form peroxides over time, which are oxidizing agents.

-

Degas Solvents: Degas your solvents and mobile phases to remove dissolved oxygen.

-

Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant to your sample solution.

-

-

Problem 2: I am seeing poor mass balance in my forced degradation study.

-

Possible Cause: Formation of multiple, undetected degradation products or volatile products. Harsh degradation conditions can lead to complex degradation pathways or the formation of small, volatile molecules that are not retained or detected by your analytical method.

-

Troubleshooting Steps:

-

Use a Universal Detector: Employ a detector that is less dependent on the chromophore of the analytes, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.

-

Modify Chromatographic Conditions: Use a gradient elution method that covers a wider polarity range to ensure that all potential degradation products are eluted from the column.

-

Analyze by Headspace GC-MS: If you suspect the formation of volatile products, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduce the Severity of Stress Conditions: The goal of forced degradation is typically to achieve 5-20% degradation.[6] If you are seeing extensive degradation, reduce the concentration of the stressor, the temperature, or the duration of the stress.

-

-

Predicted Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound based on fundamental chemical principles.

Caption: Predicted primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

This protocol outlines a general procedure for conducting a forced hydrolysis study.

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

High-purity water

-

HPLC or UPLC system with UV and/or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the vial at a controlled temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the vial at room temperature.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. Note: Base hydrolysis is often much faster than acid hydrolysis.

-

-